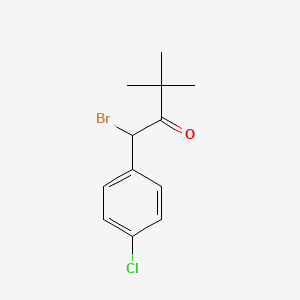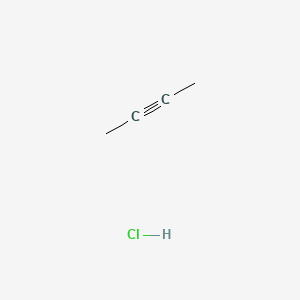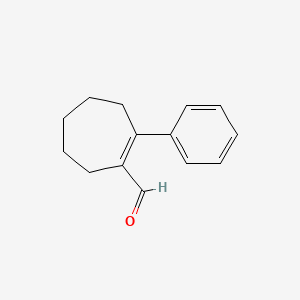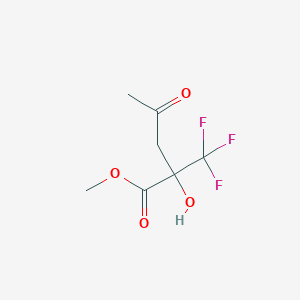
Pentanoic acid, 2-hydroxy-4-oxo-2-(trifluoromethyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 2-hydroxy-4-oxo-2-(trifluoromethyl)-, methyl ester is a chemical compound with the molecular formula C7H9F3O4 and a molecular weight of 214.14 . This compound is known for its unique structure, which includes a trifluoromethyl group, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
The synthesis of Pentanoic acid, 2-hydroxy-4-oxo-2-(trifluoromethyl)-, methyl ester typically involves the esterification of the corresponding acid with methanol. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. Industrial production methods may involve more advanced techniques, including the use of continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
Pentanoic acid, 2-hydroxy-4-oxo-2-(trifluoromethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 2-hydroxy-4-oxo-2-(trifluoromethyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, benefiting various industrial processes.
Wirkmechanismus
The mechanism by which Pentanoic acid, 2-hydroxy-4-oxo-2-(trifluoromethyl)-, methyl ester exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, Pentanoic acid, 2-hydroxy-4-oxo-2-(trifluoromethyl)-, methyl ester stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds include:
Levulinic acid: Known for its use in bio-based chemicals.
γ-Ketovaleric acid: Used in organic synthesis and as a precursor for various chemicals.
Acetopropionic acid: Utilized in the production of pharmaceuticals and agrochemicals.
These compounds share some structural similarities but differ in their specific functional groups and applications.
Eigenschaften
CAS-Nummer |
118163-50-1 |
|---|---|
Molekularformel |
C7H9F3O4 |
Molekulargewicht |
214.14 g/mol |
IUPAC-Name |
methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)pentanoate |
InChI |
InChI=1S/C7H9F3O4/c1-4(11)3-6(13,5(12)14-2)7(8,9)10/h13H,3H2,1-2H3 |
InChI-Schlüssel |
VWTPWWHZRITQOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(C(=O)OC)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Nitrophenoxy)methyl]-1-phenyl-1H-1,2,3-triazole](/img/structure/B14293357.png)
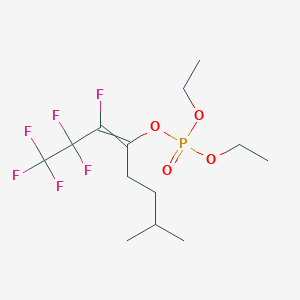

![2-[(2-Methylpropan-2-yl)oxy]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B14293379.png)
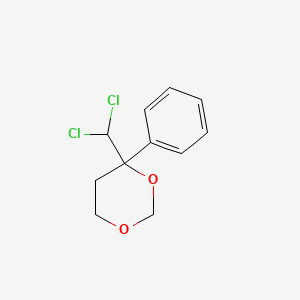
![5-Heptenal, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,6-dimethyl-](/img/structure/B14293392.png)
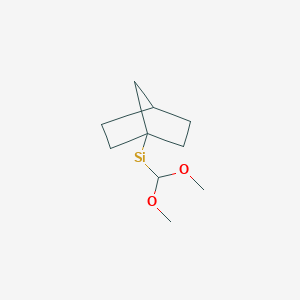
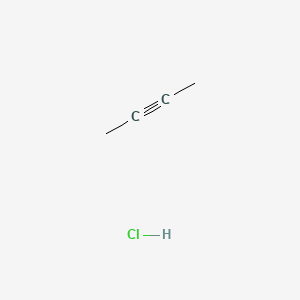
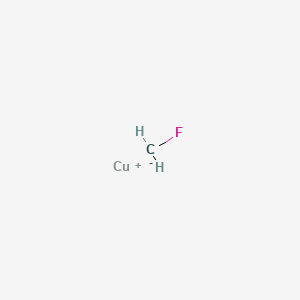
![5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine](/img/structure/B14293417.png)
